Cas no 30390-13-7 (1,2-dihydro-5-hydroxy-2-(1-hydroxy-1-methylethyl)-4-(3-methylbutyryl)-6-phenyl-furo-benzopyran-8-one)

1,2-dihydro-5-hydroxy-2-(1-hydroxy-1-methylethyl)-4-(3-methylbutyryl)-6-phenyl-furo-benzopyran-8-one structure
30390-13-7 structure
Nombre del producto:1,2-dihydro-5-hydroxy-2-(1-hydroxy-1-methylethyl)-4-(3-methylbutyryl)-6-phenyl-furo-benzopyran-8-one
Número CAS:30390-13-7
MF:C25H26O6
Megavatios:422.470347881317
CID:1995531
PubChem ID:21579161

1,2-dihydro-5-hydroxy-2-(1-hydroxy-1-methylethyl)-4-(3-methylbutyryl)-6-phenyl-furo-benzopyran-8-one Propiedades químicas y físicas

Nombre e identificación

    • 1,2-dihydro-5-hydroxy-2-(1-hydroxy-1-methylethyl)-4-(3-methylbutyryl)-6-phenyl-furo-benzopyran-8-one
    • 5-hydroxy-8-(1-hydroxy-1-methyl-ethyl)-6-(2-methyl-butyryl)-4-phenyl-8,9-dihydro-furo[2,3-h]chromen-2-one
    • 8,9-dihydro-5-hydroxy-8-(2-hydroxypropan-2-yl)-6-(2-methylbutanoyl)-4-phenyl-2H-furo[2,3-h]chromen-2-one
    • MAB 3
    • MAB3
    • mammea A/AB cycloF
    • DTXSID401106225
    • 5-hydroxy-8-(2-hydroxypropan-2-yl)-6-(2-methylbutanoyl)-4-phenyl-8,9-dihydrouro[2,3-h]chromen-2-one
    • CHEMBL451991
    • mammea A/AB cyclo F
    • 1,2-Dihydro-5-hydroxy-2-(1-hydroxy-1-methylethyl)-4-(2-methylbutyryl)-6-phenylfurano[2,3-h][1]benzopyran-8-one
    • CHEBI:175375
    • 8,9-Dihydro-5-hydroxy-8-(1-hydroxy-1-methylethyl)-6-(2-methyl-1-oxobutyl)-4-phenyl-2H-furo[2,3-h]-1-benzopyran-2-one
    • 30390-13-7
    • LMPK12100014
    • 8,9-Dihydro-5-hydroxy-8-(1-hydroxy-1-methylethyl)-6-(2-methyl-1-oxobutyl)-4-phenyl-2H-furo[2,3-h]-1-benzopyran-2-one, 9CI
    • 8,9-dihydro-5-hydroxy-8-(2-hydroxypropan-2-yl)-6-(2-methylbutanoyl)-4-phenylfuro[2,3-h]chromen-2-one
    • 8,9-Dihydro-5-hydroxy-8-(1-hydroxy-1-methylethyl)-6-(2-methyl-1-oxobutyl)-4-phenyl-2H-furo(2,3-h)-1-benzopyran-2-one
    • Renchi: InChI=1S/C25H26O6/c1-5-13(2)21(27)20-22(28)19-15(14-9-7-6-8-10-14)12-18(26)31-23(19)16-11-17(25(3,4)29)30-24(16)20/h6-10,12-13,17,28-29H,5,11H2,1-4H3
    • Clave inchi: AVIZABGQXBMRCJ-UHFFFAOYSA-N
    • Sonrisas: CCC(C)C(=O)C1=C2C(=C3C(=C1O)C(=CC(=O)O3)C4=CC=CC=C4)CC(O2)C(C)(C)O

Atributos calculados

  • Calidad precisa: 422.17293854g/mol
  • Masa isotópica única: 422.17293854g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 2
  • Recuento de receptores de enlace de hidrógeno: 6
  • Recuento de átomos pesados: 31
  • Cuenta de enlace giratorio: 5
  • Complejidad: 736
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 2
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 93.1Ų
  • Xlogp3: 4.4
Proveedores recomendados
Xiamen PinR Bio-tech Co., Ltd.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Xiamen PinR Bio-tech Co., Ltd.
Suzhou Senfeida Chemical Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Suzhou Senfeida Chemical Co., Ltd
BIOOKE MICROELECTRONICS CO.,LTD
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Reactivos
BIOOKE MICROELECTRONICS CO.,LTD
Shanghai Xinsi New Materials Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Shanghai Xinsi New Materials Co., Ltd